

# background levels of DCBA in the general population

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Compound of Interest		
Compound Name:	DCBA	
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An important clarification regarding the acronym "**DCBA**" is necessary for this in-depth technical guide. The literature reveals that "**DCBA**" can refer to at least two distinct chemical compounds relevant to human exposure and biomonitoring:

- 2,6-Dichlorobenzamide (BAM): A primary degradation product of the herbicide dichlobenil,
   which is a notable contaminant in groundwater and drinking water.
- 3-Diethylcarbamoyl benzoic acid: A major metabolite of N,N-diethyl-m-toluamide (DEET), the active ingredient in many insect repellents.

Given that researchers, scientists, and drug development professionals require chemical specificity, this guide will address both compounds in separate sections to avoid ambiguity and provide a comprehensive overview of the available data for each.

# Section 1: 2,6-Dichlorobenzamide (BAM)

This section focuses on 2,6-Dichlorobenzamide (BAM), a metabolite of the herbicide dichlobenil. For the general population, the primary route of exposure to BAM is through the ingestion of contaminated drinking water.[1][2] Direct biomonitoring data for BAM in the general population is not readily available in the provided search results; therefore, this section will concentrate on its documented levels in drinking water.

## **Data Presentation: BAM in Drinking Water**



The following table summarizes the quantitative data on BAM concentrations found in drinking water, primarily from Danish environmental surveys. These findings are significant as they represent a direct source of exposure to the general population in the surveyed regions.

Location/St udy Period	Sample Type	Mean/Media n Concentrati on (µg/L)	Maximum Concentrati on (µg/L)	Percentage of Samples Exceeding 0.1 µg/L	Reference
Denmark / 1992-2001	Water supply wells	Mean: 0.318 / Median: 0.040	560	7.2%	[2]
Denmark (Four Counties) / 2002	Small water supply wells	Not Reported	14	Not Reported	[2]

## **Experimental Protocols for BAM Analysis in Water**

The accurate quantification of BAM in environmental samples is critical for assessing public health risks. Two primary methodologies are highlighted in the literature: Gas Chromatography/Mass Spectrometry (GC/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

#### 1. GC/MS Method for BAM in Water

This method involves solid-phase extraction (SPE) followed by analysis using a gas chromatograph coupled with a mass spectrometer.

- Principle: A water sample is passed through a solid-phase extraction disk which retains BAM.
   The analyte is then eluted with a solvent, concentrated, and analyzed by GC/MS in selected ion monitoring (SIM) mode for quantification.[3]
- Sample Preparation:
  - A 1-liter water sample is passed through a divinylbenzene (DVB) Speedisk™ solid phase extraction disk under vacuum.[3]



- The disk is eluted with methylene chloride.[3]
- 1-heptanol is added as a keeper, and the eluate is gently concentrated under a nitrogen stream.[3]
- An internal standard (e.g., 2,4,6-trichlorobenzonitrile) is added to the concentrated sample for quantitation.[3]
- Instrumentation:
  - Gas Chromatograph: Equipped with a Restek RTX-200 column (30 m X 0.25 mm X 0.5 μm).[3]
  - Temperature Program: 70°C for 1 min, then ramped at 10°C/min to 270°C and held for 1 min.[3]
  - Mass Spectrometer: Operated in Selected Ion Monitoring (SIM) mode, monitoring m/z
     171, 173, 175, 189, 205, and 207.[3]
- Quantification: A 5-point calibration curve is generated by plotting the analyte/internal standard ratio against the concentration. The limit of quantitation (LOQ) for this method is reported as 0.100 μg/L.[3]

#### 2. LC-MS/MS Method for BAM in Water

This method offers high sensitivity and specificity for the determination of BAM and its degradation products.

- Principle: Water samples are concentrated using solid-phase extraction, and the resulting extract is analyzed by liquid chromatography coupled to tandem mass spectrometry with electrospray ionization.[4][5]
- Sample Preparation:
  - Solid-phase extraction is used to concentrate the analytes from the water sample.[4][5]
- Instrumentation:



- Liquid Chromatograph: Separates BAM from other compounds in the extract.
- Tandem Mass Spectrometer: Provides detection and quantification.
- Performance: This method has demonstrated a limit of detection (LOD) for BAM in groundwater of 0.010 μg/L and a limit of quantification (LOQ) of 0.035 μg/L.[4]

# **Mandatory Visualization: BAM Exposure Pathway**

The following diagram illustrates the environmental formation of BAM from its parent herbicide and the subsequent primary exposure route to the general population.



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Caption: Environmental pathway of 2,6-Dichlorobenzamide (BAM) from herbicide to human exposure.

# Section 2: 3-Diethylcarbamoyl Benzoic Acid (from DEET)

This section addresses 3-Diethylcarbamoyl benzoic acid (**DCBA**), a major urinary metabolite of the widely used insect repellent N,N-diethyl-m-toluamide (DEET).[6][7][8] Unlike BAM, biomonitoring data for this **DCBA** is available from studies in the general population, including children.[8][9]

## **Data Presentation: DCBA Biomonitoring Data**

The table below summarizes urinary concentrations of **DCBA** from a Canadian study on children. This data provides insight into exposure levels in a vulnerable population segment, even noting that those who did not use insect repellent on the study day still had detectable levels of **DCBA**.[8]



Population	Sample Type	Key Findings	Notes	Reference
Canadian Children (7-13 years)	Spot Urine	DCBA was the predominant metabolite of DEET exposure.	The study was observational, with children using insect repellent as they normally would at a summer camp.[8]	[8][9]
DCBA levels were elevated 8 to 14 hours post- application of insect repellent. [8]	Even children not using repellent on the study day had detectable DCBA levels, suggesting complex, multiroute exposure.			
DCBA concentrations were 28- to 60- times higher than the other measured DEET metabolite, DHMB.[9]	A total of 389 urine samples were collected from 124 children.[8]			

# **Experimental Protocols for DCBA Analysis in Urine**

Biomonitoring for DEET exposure typically involves the analysis of its metabolites in urine, as the parent compound is rapidly metabolized.

• Principle: Urinary concentrations of **DCBA** are quantified using methods like isotope-dilution tandem mass spectrometry, which provides high accuracy and sensitivity.

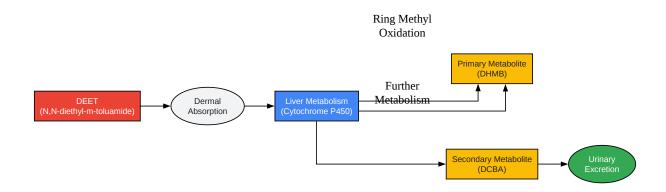


- Sample Collection: Multiple spot urine samples are collected over a 24-hour period to capture the excretion curve of the metabolites post-exposure.[8]
- Sample Preparation:
  - Urine samples are typically stored frozen until analysis.
  - An enzymatic hydrolysis step (using β-glucuronidase/sulfatase) may be required to deconjugate metabolites before extraction.
  - A simple dilution of the urine with water or formic acid can be used to reduce matrix effects.
- Instrumentation:
  - Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the standard for quantifying DEET metabolites in urine. Isotope-labeled internal standards are used to ensure accuracy.
- Quantification: Concentrations are often adjusted for urine dilution using specific gravity or creatinine levels to allow for meaningful comparison between samples.

# **Mandatory Visualization: DEET Metabolism Pathway**

The following diagram illustrates the metabolic conversion of DEET to its primary and secondary metabolites within the human body.





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Caption: Metabolic pathway of DEET to its major urinary metabolite, **DCBA**, in humans.

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